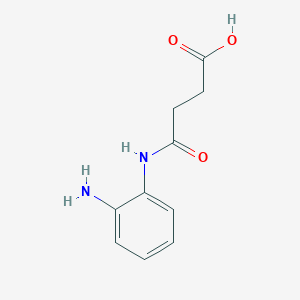

N-(2-Amino-phenyl)-succinamic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

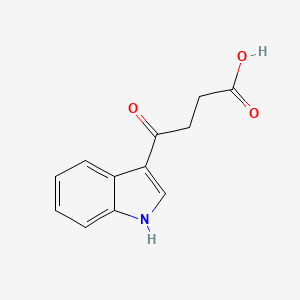

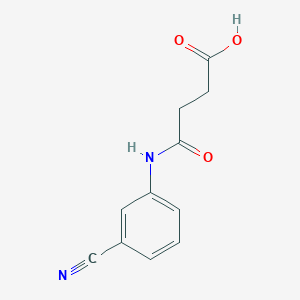

“N-(2-Amino-phenyl)-succinamic acid” would be a compound consisting of a succinamic acid group (a derivative of succinic acid where one of the -OH groups has been replaced with an -NH2 group) and a 2-amino-phenyl group (a phenyl group with an -NH2 group at the 2nd position) attached together .

Synthesis Analysis

While specific synthesis methods for “this compound” are not available, similar compounds are often synthesized through reactions involving carboxylic acids and amines . The synthesis could potentially involve the reaction of 2-aminophenylamine with succinic anhydride .Molecular Structure Analysis

The molecular structure would likely feature a succinamic acid backbone with a phenyl ring attached via a nitrogen atom. The phenyl ring would have an amino group at the 2nd position .Chemical Reactions Analysis

The compound could potentially undergo reactions typical of amines and carboxylic acids. This could include acid-base reactions, formation of amides, esters, and more .Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the specific structure of the compound. Generally, compounds with both amine and carboxylic acid groups could potentially form zwitterions and might have relatively high melting and boiling points due to strong intermolecular forces .Scientific Research Applications

Metabolism and Biochemical Pathways

Aspartame, which yields a metabolite structurally related to N-(2-Amino-phenyl)-succinamic acid, is extensively studied for its metabolic pathways in both experimental animals and humans. The metabolites of aspartame, including aspartic acid, phenylalanine, and methanol, undergo various biochemical transformations. Notably, about 70% of aspartame's carbon is converted to CO2 in primates, illustrating the metabolic efficiency of its components. Aspartate, one of the aspartame metabolites, can transform into alanine via decarboxylation and can be further metabolized through the tricarboxylic acid cycle, contributing to the body's energy production mechanisms. This illustrates the biochemical versatility and the metabolic pathways of aspartame's constituents, which can be extrapolated to understand the bioactivity of structurally similar compounds like this compound (Ranney Re, Oppermann Ja, 1979).

Pharmacological Applications

The pharmacological applications of compounds structurally related to this compound have been explored, particularly in psychiatry. N-acetylcysteine (NAC), for instance, demonstrates the potential of amino acid derivatives in treating psychiatric disorders by modulating neurotropic, glutamatergic, and inflammatory pathways. This highlights the broader therapeutic potential of amino acid derivatives, including those related to this compound, in managing various psychiatric conditions (Dean O, Giorlando F, Berk M, 2011).

Mechanism of Action

Future Directions

properties

IUPAC Name |

4-(2-aminoanilino)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c11-7-3-1-2-4-8(7)12-9(13)5-6-10(14)15/h1-4H,5-6,11H2,(H,12,13)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXKDLCISTGCYEV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)NC(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20355100 |

Source

|

| Record name | N-(2-Amino-phenyl)-succinamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

83549-10-4 |

Source

|

| Record name | N-(2-Amino-phenyl)-succinamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B1300235.png)

![2-[(3,5-Dimethylphenyl)carbamoyl]benzoic acid](/img/structure/B1300252.png)

![3-[(2-Fluorobenzyl)oxy]benzaldehyde](/img/structure/B1300270.png)